molecular formula C20H27N3O B2961363 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide CAS No. 946340-32-5

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide

Cat. No.: B2961363
CAS No.: 946340-32-5
M. Wt: 325.456
InChI Key: GMPWZZFHPQVAQY-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-3-methylbenzamide is a benzamide derivative featuring dual dimethylamino groups on both the ethyl bridge and the para-position of the phenyl ring. While specific biological data are absent in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly in central nervous system (CNS) targeting or enzyme modulation .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-15-7-6-8-17(13-15)20(24)21-14-19(23(4)5)16-9-11-18(12-10-16)22(2)3/h6-13,19H,14H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPWZZFHPQVAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 3-methylbenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-(dimethylamino)phenyl magnesium bromide to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s dimethylamino groups play a crucial role in its binding affinity and specificity, influencing the pathways involved in its action .

Comparison with Similar Compounds

Morpholino-Triazine-Benzamide Hybrid ()

Compound: N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Key Features:

  • Triazine Core : Introduces planar, electron-deficient aromaticity, enabling π-π stacking interactions.
  • Morpholino Substituents: Enhance solubility and may modulate kinase inhibition.
  • Ureido Linkage : Provides rigidity and hydrogen-bonding capacity.

Comparison :

  • The triazine moiety in this compound distinguishes it from the target molecule, likely expanding its utility in kinase inhibition or anticancer applications. However, the absence of triazine in the target compound may reduce off-target interactions, improving selectivity .

Pesticide Benzamides ()

Examples :

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Chlorine substituents enhance lipophilicity, typical in herbicides.
  • Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide) : Combines sulfonamide and triazole for broad-spectrum herbicidal activity.

Comparison :

  • Substituent Effects: The target compound’s dimethylamino groups contrast with the halogenated phenyl rings in pesticides. Halogens increase hydrophobicity and membrane permeability (critical for agrochemicals), while dimethylamino groups may favor solubility and CNS penetration .

Triazole-Benzamide Derivatives ()

Compound: (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(dibenzylamino-triazolyl)benzamide Key Features:

  • Triazole Ring : Enables click chemistry for modular synthesis.

Comparison :

  • The target compound lacks triazole but shares a benzamide backbone. The dibenzylamino group in this analog may prolong half-life, whereas the dimethylamino groups in the target could enhance receptor binding via charge interactions .

Medicinal Heterocycles ()

Examples :

  • Spiro-Indoline-Pyrrolidinone: Combines spirocyclic rigidity with a dimethylamino-phenyl group for CNS activity.
  • Thioacetic Acid Derivative : Sulfur atom enhances metabolic stability.

Comparison :

  • The target compound’s simpler structure (lacking spiro or thio groups) may improve synthetic accessibility while retaining key pharmacophores for CNS targeting .

Methoxy/Fluorophenyl Benzamides ()

Examples :

  • N-[2-(2,3-Dihydrobenzodioxinyl)ethyl]-4-fluorobenzamide : Fluorine enhances electronegativity, affecting binding affinity.

Comparison :

  • The dimethylamino groups in the target compound are stronger electron donors than fluorine or methoxy substituents, which may alter interactions with aromatic residues in target proteins .

Comparative Data Table

Compound Class Key Substituents Synthesis Yield Potential Applications Key Differentiators
Target Compound Dual dimethylamino, 3-methylbenzamide Not reported CNS drugs, enzyme modulation High basicity, hydrogen bonding
Morpholino-Triazine-Benzamide Triazine, morpholino, ureido 50% Kinase inhibitors Planar triazine core
Pesticide Benzamides Halogens, sulfonamides Not reported Herbicides, fungicides High lipophilicity
Triazole-Benzamide Dibenzylamino, triazole 50% Anticancer agents Click chemistry compatibility
Spiro-Indoline Derivatives Spirocyclic, naphthoyl Not reported CNS disorders Rigid 3D structure

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methylbenzamide is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by two dimethylamino groups and a 3-methylbenzamide moiety. Its molecular formula is C18_{18}H24_{24}N2_{2}O, and it has a molecular weight of approximately 288.4 g/mol. The structural representation can be summarized as follows:

  • Dimethylamino groups : Contribute to its basicity and potential interaction with biological targets.
  • Benzamide moiety : Implicated in receptor binding and activity modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It is known to interact with various neurotransmitter receptors, particularly those involved in pain modulation and central nervous system (CNS) activity.
  • Inhibition of Reuptake : Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, which can enhance mood and alleviate pain.
  • Analgesic Effects : Preliminary studies suggest that it may exhibit analgesic properties, potentially making it useful in pain management therapies.

Biological Activity Overview

Activity Type Description References
AnalgesicPotential for pain relief through CNS modulation
Neurotransmitter ModulationInteraction with serotonin and norepinephrine systems
ToxicityRisk associated with overdose or interaction with other substances

Case Studies

  • Acute Intoxication Case :
    A documented case involving acute intoxication due to the combined use of fentanyl and a structurally similar compound (U-47700) highlighted the potential dangers of misuse. The patient exhibited severe respiratory depression, emphasizing the need for caution in clinical applications .
  • Antidepressant-like Effects :
    Research indicates that compounds with similar structures may produce antidepressant-like effects in animal models. These effects are often linked to increased levels of monoamines in the synaptic cleft, suggesting a mechanism that could be explored further for therapeutic applications .

Research Findings

Recent studies have focused on the pharmacodynamics of this compound. Key findings include:

  • In Vitro Studies : Demonstrated significant inhibition of serotonin reuptake in neuronal cultures, suggesting potential antidepressant properties.
  • In Vivo Studies : Animal models showed reduced pain sensitivity when administered this compound, indicating its analgesic potential.

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